4-(4-methoxyphenyl)-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(4-Methoxyphenyl)-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a methoxyphenyl group, a piperidinyl ethyl group, and a triazole ring with a thiol group. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and carbon disulfide, followed by the addition of an appropriate alkylating agent.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-methoxyphenyl halide and a suitable nucleophile.
Attachment of the Piperidinyl Ethyl Group: The piperidinyl ethyl group is typically introduced through a nucleophilic substitution reaction involving piperidine and an appropriate alkylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the triazole ring can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under appropriate conditions to modify the triazole ring or other functional groups.
Substitution: The methoxy group and the piperidinyl ethyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Modified triazole derivatives.
Substitution Products: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-methoxyphenyl)-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents.
Medicine
In medicine, triazole derivatives are known for their pharmacological properties. This compound may be investigated for its potential use in drug development, particularly in the treatment of infections, cancer, and other diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The methoxyphenyl and piperidinyl ethyl groups can enhance the compound’s binding affinity and selectivity. The thiol group can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the piperidinyl ethyl group.
4-(4-Methoxyphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol: Similar structure but with an ethyl group instead of the piperidinyl ethyl group.
4-(4-Methoxyphenyl)-5-[1-(morpholin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol: Similar structure but with a morpholinyl group instead of the piperidinyl group.
Uniqueness
The presence of the piperidinyl ethyl group in 4-(4-methoxyphenyl)-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol distinguishes it from other similar compounds. This group can enhance the compound’s solubility, stability, and biological activity, making it a unique and valuable compound for research and development.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-3-(1-piperidin-1-ylethyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4OS/c1-12(19-10-4-3-5-11-19)15-17-18-16(22)20(15)13-6-8-14(21-2)9-7-13/h6-9,12H,3-5,10-11H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDNVZPPISQHHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=S)N1C2=CC=C(C=C2)OC)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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